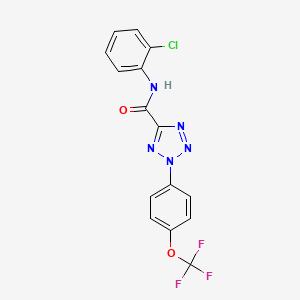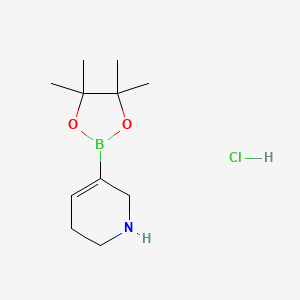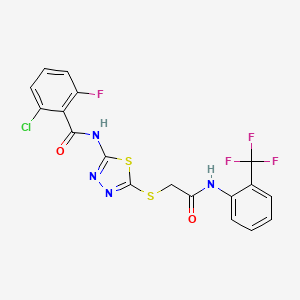![molecular formula C19H14N2 B2696950 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-67-9](/img/structure/B2696950.png)
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C19H14N2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of compounds similar to “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” has been reported in the literature. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . This process utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .Molecular Structure Analysis
The molecular structure of “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” can be inferred from its molecular formula, C19H14N2 . It contains a quinoline moiety and a pyrrole moiety, which are both types of nitrogen-containing heterocycles .科学的研究の応用
Electrochromic Devices
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has been studied for its potential in electrochromic devices. These devices change color when an electric charge is applied, making them useful for applications such as smart windows, displays, and mirrors. The compound’s ability to undergo reversible color changes with high optical contrast and coloration efficiency makes it a promising candidate for these applications .
Organic Light-Emitting Diodes (OLEDs)
This compound is also explored in the development of OLEDs, which are used in display and lighting technologies. The unique electronic properties of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline contribute to efficient light emission and improved device performance. Its incorporation into OLEDs can enhance brightness, color purity, and energy efficiency .
Biosensors
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has applications in biosensors due to its ability to interact with biological molecules. These interactions can be used to detect specific biomolecules, making it valuable for medical diagnostics, environmental monitoring, and food safety. The compound’s sensitivity and specificity in detecting target molecules are key advantages in biosensor applications .
Antibacterial and Antitubercular Agents
Research has shown that derivatives of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline exhibit significant antibacterial and antitubercular activities. These compounds can inhibit the growth of various bacterial strains, including drug-resistant ones. Their potential as therapeutic agents in treating bacterial infections and tuberculosis is being actively explored .
Molecular Docking Studies
The compound is used in molecular docking studies to understand its interactions with biological targets. These studies help in the design and development of new drugs by predicting how the compound binds to specific proteins or enzymes. The insights gained from molecular docking can guide the synthesis of more effective therapeutic agents .
Photovoltaic Cells
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is investigated for its use in photovoltaic cells, which convert sunlight into electricity. Its ability to absorb light and generate charge carriers makes it a potential material for improving the efficiency of solar cells. Research focuses on optimizing its properties to enhance the performance of photovoltaic devices .
Catalysis
The compound has applications in catalysis, where it can act as a catalyst or a catalyst precursor in various chemical reactions. Its unique structure and electronic properties enable it to facilitate reactions such as hydrogenation, oxidation, and polymerization. This makes it valuable in industrial processes and the synthesis of fine chemicals .
Fluorescent Probes
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is used as a fluorescent probe in biochemical and cellular studies. Its fluorescence properties allow it to be used in imaging and tracking biological processes. This application is particularly useful in research areas such as cell biology, molecular biology, and biochemistry .
Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
将来の方向性
The future directions for research on “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by other nitrogen-containing heterocycles , it may also be of interest to explore its potential applications in medicinal chemistry.
作用機序
Target of Action
The primary targets of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline Related compounds have been shown to undergo molecular structure twists, which are influenced by solvent polarity . This structural change can affect the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, impacting cellular functions and processes.
Result of Action
The molecular and cellular effects of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline Related compounds have been reported to exhibit remarkable antiproliferative activities against certain cell lines , suggesting that this compound may also have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that the action of similar compounds can be influenced by factors such as solvent polarity .
特性
IUPAC Name |
2-(4-pyrrol-1-ylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHLUPVBDPVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

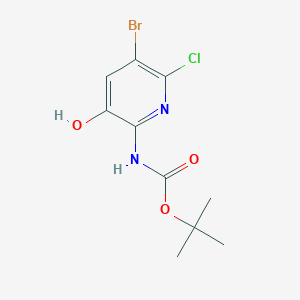


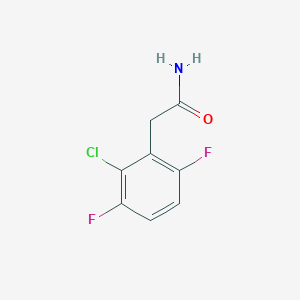
![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)
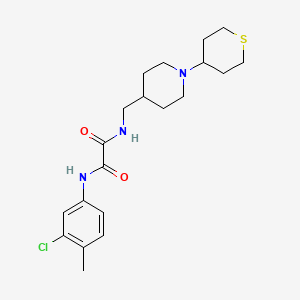

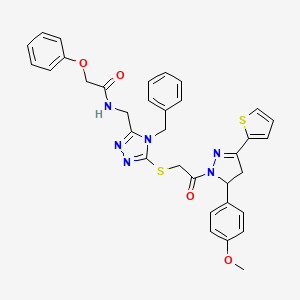
![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)
